

Spectroscopic Profile of Propionaldehyde Diethyl Acetal: A Technical Guide

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Compound of Interest

Compound Name: *Propionaldehyde diethyl acetal*

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This technical guide provides a comprehensive overview of the spectroscopic data for **propionaldehyde diethyl acetal** (1,1-diethoxypropane), a key acetal used in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **propionaldehyde diethyl acetal**, providing a quick reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	Triplet	1H	-CH(OEt) ₂
~3.6 - 3.4	Multiplet	4H	-OCH ₂ CH ₃
~1.6	Quintet	2H	-CH ₂ CH ₃
~1.2	Triplet	6H	-OCH ₂ CH ₃
~0.9	Triplet	3H	-CH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~101	-CH(OEt) ₂
~60	-OCH ₂ CH ₃
~25	-CH ₂ CH ₃
~15	-OCH ₂ CH ₃
~8	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975	Strong	C-H stretch (alkane)
~2870	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (alkane)
~1125	Strong	C-O stretch (acetal)
~1060	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

m/z	Relative Intensity	Possible Fragment
132	Low	$[M]^+$ (Molecular Ion)
103	High	$[M - CH_2CH_3]^+$
87	Low	$[M - OC_2H_5]^+$
75	High	$[CH(OC_2H_5)]^+$
47	Medium	$[C_2H_5O]^+$
29	High	$[CH_2CH_3]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **propionaldehyde diethyl acetal** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-120 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- As **propionaldehyde diethyl acetal** is a liquid, a neat sample is used.
- A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample holder.
- The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- The liquid sample is introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

Ionization and Analysis:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 20-200.
- The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **propionaldehyde diethyl acetal**.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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